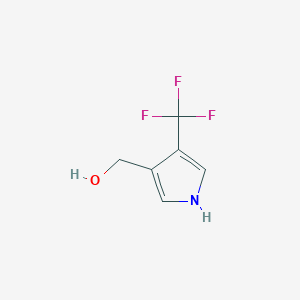
(4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, with a hydroxymethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol typically involves the reaction of 4-(trifluoromethyl)pyrrole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrrole to the formaldehyde, followed by reduction to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interaction of trifluoromethyl-containing compounds with biological systems.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as increased stability or reactivity.
Agriculture: It may be used in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism by which (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzyl alcohol
- 4-(Trifluoromethyl)pyrimidin-2-yl)methanol
Comparison:
- Structural Differences: While (4-(Trifluoromethyl)-1H-pyrrol-3-YL)methanol contains a pyrrole ring, similar compounds may contain different heterocycles such as pyrimidine or benzene rings.
- Chemical Properties: The presence of different functional groups and heterocycles can lead to variations in reactivity, stability, and biological activity.
- Applications: Each compound may have unique applications based on its specific chemical properties. For example, (4-(Trifluoromethyl)pyrimidin-2-yl)methanol may be more suitable for certain catalytic applications due to the presence of the pyrimidine ring.
Properties
Molecular Formula |
C6H6F3NO |
|---|---|
Molecular Weight |
165.11 g/mol |
IUPAC Name |
[4-(trifluoromethyl)-1H-pyrrol-3-yl]methanol |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5-2-10-1-4(5)3-11/h1-2,10-11H,3H2 |
InChI Key |
ZPRDPRDEUXQCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN1)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


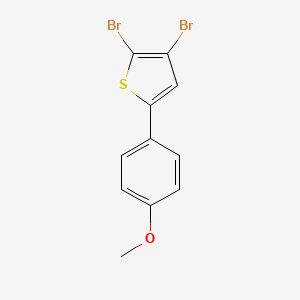
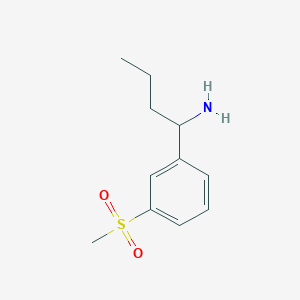
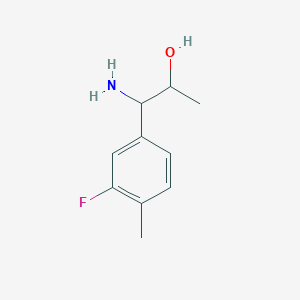

![2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)

![(8-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13035488.png)
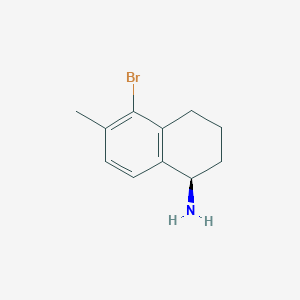



![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)
![6-Formylimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B13035548.png)

